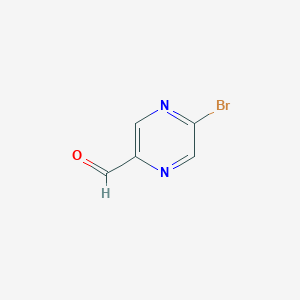

5-Bromopyrazine-2-carbaldehyde

Description

Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in heterocyclic chemistry. semanticscholar.org Pyrazine and its derivatives are found in numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govbenthamdirect.comtandfonline.comresearchgate.net The presence of the pyrazine ring can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. semanticscholar.org This has led to the inclusion of pyrazine-containing drugs in the World Health Organization's Model List of Essential Medicines, such as the anti-mycobacterial agent pyrazinamide (B1679903) and the anti-cancer drug bortezomib. semanticscholar.org The pyrazine core is a key component in the design of new therapeutic agents, with derivatives showing promise as anti-inflammatory, anticancer, antibacterial, and antitubercular agents. nih.govbenthamdirect.com

Role of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles are organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring. sigmaaldrich.com These compounds are of great importance in synthetic organic chemistry due to the unique reactivity conferred by the halogen substituent. mdpi.comnih.govpreprints.org The high electrophilicity and good leaving group ability of halogens make them pivotal in the activation and functionalization of organic molecules. mdpi.comnih.govpreprints.org

Halogen atoms can be readily substituted by a variety of nucleophiles, allowing for the introduction of diverse functional groups. sigmaaldrich.com They also facilitate various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.net This versatility makes halogenated heterocycles, including 5-Bromopyrazine-2-carbaldehyde, valuable intermediates in the construction of complex molecular architectures. sigmaaldrich.com

Overview of Aldehyde Functionality in Organic Synthesis

The aldehyde functional group, characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an R group, is one of the most important functional groups in organic chemistry. wikipedia.orgbritannica.com Aldehydes are highly reactive and participate in a wide range of chemical transformations. solubilityofthings.com

Key reactions of aldehydes include:

Nucleophilic addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols, hemiacetals, and imines. wikipedia.orgfiveable.me

Oxidation: Aldehydes are easily oxidized to carboxylic acids. fiveable.me

Reduction: Aldehydes can be reduced to primary alcohols. fiveable.me

Condensation reactions: Aldehydes can react with other carbonyl-containing compounds in reactions like the aldol (B89426) condensation to form larger molecules. fiveable.me

This diverse reactivity makes aldehydes crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. britannica.com

Contextualization of this compound as a Key Building Block

This compound combines the key features of a pyrazine scaffold, a halogen substituent, and an aldehyde functional group, making it a highly valuable and versatile building block in organic synthesis. guidechem.comchemicalbook.com The bromine atom provides a handle for cross-coupling reactions or nucleophilic substitution, while the aldehyde group allows for a plethora of transformations to introduce further complexity. This dual reactivity enables chemists to construct a wide variety of novel molecules with tailored properties. It serves as a starting material for the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C6H4BrNO | nih.gov |

| Molecular Weight | 186.01 g/mol | nih.gov |

| Appearance | Light yellow crystalline solid | guidechem.com |

| CAS Number | 31181-90-5 | nih.gov |

| Boiling Point | 70°C at 26 mmHg | chemicalbook.comchembk.com |

| Solubility | Insoluble in water, soluble in organic solvents | guidechem.comchemicalbook.comchembk.com |

Properties

IUPAC Name |

5-bromopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRFNUVISSVICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for Pyrazine (B50134) Core Functionalization

The introduction of substituents onto the pyrazine core is a fundamental aspect of synthesizing compounds like 5-Bromopyrazine-2-carbaldehyde. The inherent reactivity of the pyrazine ring necessitates specific strategies to achieve desired substitution patterns.

The direct bromination of the pyrazine ring can be challenging due to the deactivating effect of the two nitrogen atoms. However, functionalization can be achieved through various methods. For related pyridopyrazine systems, N-bromosuccinimide (NBS) has been used to achieve regioselective bromination. The reaction conditions, such as solvent and temperature, are critical in controlling the regioselectivity and preventing over-bromination. While direct bromination of the parent pyrazine is not a common route to this compound, the bromination of pre-functionalized pyrazines is a viable strategy.

The introduction of a formyl group onto an aromatic ring can be accomplished through various methods, with the Vilsmeier-Haack reaction being a classic example. jocpr.comresearchgate.net This reaction utilizes a phosphorus oxychloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. The regioselectivity of this reaction on substituted pyrazines is dependent on the electronic nature and steric hindrance of the existing substituents. researchgate.net For electron-deficient systems like pyrazine, direct formylation can be difficult. Alternative strategies often involve metalation followed by quenching with a formylating agent. znaturforsch.com Recent advancements have also explored site-switchable C-H formylation of pyridine (B92270) derivatives, which could potentially be adapted for pyrazine systems. chinesechemsoc.org

Analogous Synthetic Routes to this compound and Related Compounds

Several synthetic pathways can be envisioned for the preparation of this compound, often starting from more readily available pyrazine derivatives.

A common strategy for synthesizing substituted pyrazines is to start with a dihalogenated precursor, such as 2,5-dibromopyrazine. nih.gov This allows for sequential, selective functionalization at the two halogenated positions. For instance, one bromine atom can be selectively replaced through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, leaving the other bromine atom available for subsequent transformation into the carbaldehyde.

Direct formylation of a brominated pyrazine, such as 2-bromopyrazine, presents a direct route to this compound. However, the regioselectivity of such a reaction would need to be carefully controlled to favor formylation at the C-5 position. The Vilsmeier-Haack reaction or other formylation methods could be employed, with the bromine atom directing the incoming electrophile. jocpr.comresearchgate.net An analogous synthesis for 2-bromopyridine-5-carbaldehyde involves the hydrolysis of a 2-bromo-5-(dibromomethyl)pyridine (B3180354) intermediate using calcium carbonate in water. chemicalbook.com

A powerful method for the functionalization of haloazines is the halogen-metal exchange reaction. wikipedia.org This typically involves treating the bromo-substituted pyrazine with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. nih.gov This reaction generates a lithiated pyrazine intermediate, which is a potent nucleophile. Subsequent quenching of this intermediate with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), would yield the desired this compound. znaturforsch.com

This methodology offers high regioselectivity, as the metalation occurs specifically at the position of the halogen atom. The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic addition to the pyrazine ring. nih.gov For pyridine analogs, the use of TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidide magnesium chloride) has been shown to be effective for deprotonation, followed by the addition of DMF to yield the corresponding aldehyde. znaturforsch.com

| Starting Material | Reagents | Product | Reaction Type |

| 2-Bromopyrazine | 1. n-BuLi, THF, -78 °C2. DMF | This compound | Halogen-Metal Exchange & Formylation |

| 2,5-Dibromopyrazine | 1. n-BuLi (1 eq.), THF, -78 °C2. DMF | This compound | Selective Halogen-Metal Exchange & Formylation |

| 2-Bromo-5-methylpyrazine | 1. NBS, CCl₄, light2. H₂O, CaCO₃ | This compound | Radical Bromination & Hydrolysis |

Cross-Coupling Precursors and Transformations

This compound is a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom on the pyrazine ring provides a reactive site for such transformations, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This compound is an ideal substrate for Suzuki coupling, reacting with various aryl or heteroaryl boronic acids to yield 5-aryl- or 5-heteroaryl-pyrazine-2-carbaldehydes. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This methodology has been successfully applied to similar structures, such as 4,5-dibromothiophene-2-carboxaldehyde, to achieve selective arylation. nih.gov

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org this compound can be reacted with a variety of terminal alkynes to produce 5-alkynylpyrazine-2-carbaldehydes. These products are versatile intermediates, for example, in the synthesis of complex heterocyclic systems or functional materials. nih.govhes-so.ch The reaction is known for its mild conditions and tolerance of numerous functional groups, including the aldehyde present in the substrate.

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond. organic-chemistry.org This transformation involves the reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, catalyzed by a palladium complex in the presence of a base. nih.govarkat-usa.org The reaction typically yields the trans-alkene product stereoselectively. This method is highly effective for the vinylation of aryl halides and has been demonstrated with various heterocyclic bromides, indicating its applicability to the pyrazine system. researchgate.netnih.gov

Below is a table summarizing the expected cross-coupling transformations for this compound based on established methodologies for analogous compounds.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 5-Arylpyrazine-2-carbaldehyde |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., NEt₃) | 5-Alkynylpyrazine-2-carbaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base (e.g., NEt₃) | 5-Vinylpyrazine-2-carbaldehyde |

Comparison with Synthesis of Related Bromo-Pyridine and Amino-Pyrazine Carbaldehydes

The synthetic strategies for this compound can be contextualized by comparing them with the methodologies used for structurally related heterocyclic aldehydes, such as 5-Bromopyridine-2-carboxaldehyde and 5-Aminopyrazine-2-carbaldehyde (B2631519).

The synthesis of 5-Bromopyridine-2-carboxaldehyde often requires regioselective functionalization of the pyridine ring. One key strategy is the selective formylation of a dihalo-precursor.

A prominent method is the lithium-halogen exchange . Starting from 2,5-dibromopyridine, a selective monolithiation can be achieved at the more acidic 2-position using n-butyllithium at low temperatures. The resulting 5-bromo-2-lithiopyridine intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield 5-Bromopyridine-2-carboxaldehyde. researchgate.net This selectivity is driven by the inductive effect of the ring nitrogen, which increases the acidity of the adjacent C-H proton (or facilitates the exchange at the adjacent C-Br bond). nih.govethz.chresearchgate.netharvard.edu

Another approach involves the palladium-catalyzed formylation of iodo-precursors. While direct formylation of 5-bromo-2-iodopyridine (B1269129) is a plausible route, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective carbonylation. liverpool.ac.uk Modern methods utilize carbon monoxide surrogates like formic acid (HCOOH) or carbon dioxide (CO₂) as the C1 source. organic-chemistry.orgorganic-chemistry.org For instance, aryl iodides can be converted to aldehydes using a palladium catalyst with HCOOH, which serves as both a CO source and a hydrogen donor. nih.gov This approach offers a safer alternative to using carbon monoxide gas directly.

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Lithium-Halogen Exchange | 2,5-Dibromopyridine | 1. n-Butyllithium 2. DMF | Selective exchange at the C-2 position followed by formylation. researchgate.net |

| Palladium-Catalyzed Formylation | 5-Bromo-2-iodopyridine | Pd Catalyst, HCOOH or CO₂ | Selective carbonylation at the more reactive C-I bond. organic-chemistry.orgnih.gov |

The synthesis of 5-Aminopyrazine-2-carbaldehyde involves introducing both an amino group and an aldehyde onto the pyrazine core.

Oxidation reactions are a common strategy. A suitable precursor, such as 2-amino-5-methylpyrazine, can be subjected to oxidation to convert the methyl group into an aldehyde. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid or ring degradation. Controlled oxidation can be achieved using reagents like selenium dioxide or by converting the methyl group to a halomethyl intermediate followed by hydrolysis. A related industrial process for 5-methylpyrazine-2-carboxylic acid involves oxidation with inorganic oxidants like potassium permanganate, followed by acidification and decarboxylation, which highlights the viability of oxidizing a methyl group on the pyrazine ring. google.com

Condensation reactions are fundamental to the construction of the pyrazine ring itself. The classical Jones synthesis, for example, involves the double condensation between a 1,2-dicarbonyl compound and an α-aminoamide to form a hydroxypyrazine. While not a direct route to 5-Aminopyrazine-2-carbaldehyde, it illustrates the core principle of forming the pyrazine heterocycle through condensation, which is essential for synthesizing the necessary precursors. The synthesis of the pyrazine ring often starts from acyclic precursors like diaminomaleonitrile (B72808) or through the self-condensation of α-aminocarbonyl compounds followed by oxidation.

Green Chemistry Approaches in Heterocyclic Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines and pyridines to reduce environmental impact and improve safety. ijarsct.co.in Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and the development of more sustainable catalytic systems. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyridine and other heterocyclic derivatives, offering an energy-efficient alternative. mdpi.com

Solvent-Free Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Performing reactions under solvent-free ("neat") conditions or on solid supports minimizes waste, simplifies purification, and reduces the environmental hazards associated with solvent use. mdpi.com Grinding techniques or reactions conducted in the molten state are examples of this approach.

Sustainable Catalysts and Solvents: There is a growing focus on replacing hazardous reagents and solvents with more benign alternatives. This includes the use of water as a reaction medium, employing biodegradable ionic liquids, and developing catalysts based on abundant and non-toxic metals. Biocatalysis, using enzymes to perform specific chemical transformations, represents a highly sustainable approach, offering high selectivity under mild conditions. For instance, enzymatic CO₂ fixation has been explored for the biosynthesis of heterocyclic aldehydes like pyrrole-2-carbaldehyde, showcasing a potential future direction for pyrazine aldehyde synthesis. mdpi.com

Iii. Chemical Reactivity and Transformational Chemistry of 5 Bromopyrazine 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is an electrophilic center, susceptible to attack by various nucleophiles. It can undergo additions, condensations, oxidations, and reductions, making it a versatile handle for molecular elaboration.

The aldehyde function of 5-Bromopyrazine-2-carbaldehyde readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is a fundamental transformation in organic chemistry, typically proceeding via nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. masterorganicchemistry.compeerj.com The reaction is often catalyzed by acid and can be driven to completion by removing the water formed during the process. nih.gov Imines are crucial intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and other biologically active molecules. peerj.comnih.gov

The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to yield the final imine product. masterorganicchemistry.com This reactivity allows for the introduction of diverse N-substituted groups onto the pyrazine (B50134) core.

Table 1: Example of Imine Formation Reaction

| Reactant A | Reactant B | Product | Reaction Type |

|---|

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 5-bromopyrazine-2-carboxylic acid. This transformation is a common step in synthetic pathways to access pyrazine-based amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose. organic-chemistry.org

Common laboratory reagents for this oxidation include potassium dichromate(VI) in acidic solution, which provides a visual indication of the reaction's progress as the orange dichromate ion is reduced to the green chromium(III) ion. libretexts.org Milder and more selective methods have also been developed, utilizing reagents such as Oxone or organocatalysts like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, which offers a more environmentally benign approach. organic-chemistry.org

Table 2: Selected Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | General Conditions |

|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat under reflux. libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions, solvent such as DMF or acetonitrile (B52724). organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Aerobic oxidation, often with a co-catalyst. organic-chemistry.org |

The aldehyde group is readily reduced to a primary alcohol, yielding (5-bromopyrazin-2-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent that selectively reduces aldehydes and ketones and is compatible with a wide range of functional groups. youtube.com For more robust reductions, lithium aluminum hydride (LAH) can be used, although it is a much stronger and less selective reducing agent that reacts with many other functional groups. harvard.edu The resulting alcohol is a versatile intermediate for further functionalization, such as conversion to esters, ethers, or halides.

Table 3: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Reactivity and Selectivity |

|---|---|

| Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes and ketones. youtube.com |

The Wittig reaction is a powerful method for converting aldehydes into alkenes, providing a reliable strategy for carbon-carbon bond formation. masterorganicchemistry.com This reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. nrochemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide, often triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. nrochemistry.comorganic-chemistry.org This olefination strategy allows for the synthesis of various 2-vinyl-5-bromopyrazine derivatives, which are valuable precursors for polymerization and other addition reactions.

Table 4: Hypothetical Wittig Reactions with this compound

| Ylide (Ph₃P=CHR) | Resulting Alkene Product |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-bromo-5-vinylpyrazine |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 2-bromo-5-(prop-1-en-1-yl)pyrazine |

Reactivity of the Bromine Substituent

The bromine atom on the pyrazine ring serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.

The carbon-bromine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used methods, involving the reaction of the bromo-substrate with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction allows for the efficient formation of biaryl and heteroaryl-aryl structures. Other important cross-coupling reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines). These transformations enable the attachment of a wide array of substituents at the 5-position of the pyrazine ring, making this compound a valuable building block in medicinal chemistry and materials science.

Table 5: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | C-C (vinyl) |

Nucleophilic Aromatic Substitution (SNAr) Strategies

The pyrazine ring is inherently electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the aldehyde group. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr). slideshare.netchemistrysteps.com In this reaction, a nucleophile attacks the aromatic ring, replacing a leaving group—in this case, the bromide ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org For the SNAr reaction to occur, the presence of an electron-withdrawing group (like the aldehyde) ortho or para to the leaving group is typically required to stabilize this intermediate. chemistrysteps.comopenstax.org In this compound, the aldehyde group is meta to the bromine atom, which is not ideal for stabilization. However, the strong electron-withdrawing nature of the pyrazine ring itself can sufficiently activate the system for SNAr with strong nucleophiles.

Common nucleophiles for this reaction include alkoxides, thiolates, and amines, allowing for the introduction of oxygen, sulfur, and nitrogen functionalities at the 5-position.

Grignard Reagent Formation and Subsequent Functionalization (Inferred from pyridine (B92270) analogs)

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org This process converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-MgBr bond. masterorganicchemistry.com

For this compound, the direct formation of a Grignard reagent is problematic. The aldehyde group is highly electrophilic and would readily react with the strongly nucleophilic Grignard reagent as it is formed. masterorganicchemistry.com This would lead to a mixture of undesired side products.

To successfully form the Grignard reagent and use it in subsequent reactions, the aldehyde group must first be protected. A common strategy is to convert the aldehyde into an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst), which is stable under the basic conditions of Grignard formation. After the Grignard reagent is formed and reacted with a desired electrophile, the protecting group can be removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Hydrodehalogenation Pathways (Inferred from pyridine analogs)

Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. For this compound, this would convert it to pyrazine-2-carbaldehyde (B1279537). This transformation is typically achieved through catalytic hydrogenation. The reaction involves treating the bromo-compound with hydrogen gas (H₂) or a hydrogen source in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base (like sodium acetate (B1210297) or triethylamine) to neutralize the HBr byproduct. This method is generally effective for aryl halides, including bromopyridines and by extension, bromopyrazines.

Reactivity of the Pyrazine Heterocycle

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This arrangement has profound effects on its chemical properties.

π-Deficient Nature : The two electronegative nitrogen atoms withdraw electron density from the ring, making pyrazine a π-deficient system. slideshare.net This characteristic makes the ring less susceptible to electrophilic aromatic substitution compared to benzene, but more reactive towards nucleophilic attack. slideshare.net

Basicity : Pyrazine is a weak base, with a pKa of approximately 0.6. slideshare.net It is significantly less basic than pyridine (pKa ≈ 5.2). This reduced basicity is due to the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge on the protonated form. slideshare.net

Reactivity at Carbon : The carbon atoms in the pyrazine ring are electron-poor and thus activated towards attack by strong nucleophiles. This is the basis for the SNAr reactions discussed previously.

Electrophilic Aromatic Substitution (potential for activation)

The pyrazine ring is classified as a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency makes the pyrazine nucleus significantly less reactive towards electrophilic aromatic substitution compared to benzene. In the case of this compound, the pyrazine ring is further deactivated by the presence of two powerful electron-withdrawing groups: a bromo substituent and a carbaldehyde (formyl) group. Both the halogen and the carbonyl group withdraw electron density from the ring through inductive and resonance effects, which strongly disfavors the formation of the positively charged intermediate (sigma complex) required for electrophilic attack.

Under standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), the pyrazine ring is highly resistant to attack. Moreover, in acidic media, the lone pairs on the nitrogen atoms are prone to protonation, leading to the formation of a pyrazinium cation. This positive charge further intensifies the deactivation of the ring, rendering it extremely unreactive toward electrophiles.

For electrophilic aromatic substitution to occur on the this compound ring, activation of the system is necessary. One common strategy to enhance the reactivity of such π-deficient heterocycles is through the formation of an N-oxide. The N-oxide group is a strong activating group that can donate electron density back into the aromatic system through resonance, thereby making the ring's carbon atoms more susceptible to electrophilic attack. Another potential, though less common, approach would involve the introduction of potent electron-donating groups onto the ring, which is not applicable to the parent compound itself but is a consideration in the synthesis of more reactive derivatives.

Annulation and Ring-Forming Reactions (e.g., heterocyclization to 1,2,4-triazines)

This compound is a valuable precursor for the synthesis of more complex fused heterocyclic systems through annulation and ring-forming reactions. The aldehyde functionality is a key reactive site for condensation reactions that initiate cyclization. A significant application is its use in the construction of pyrazinyl-substituted 1,2,4-triazines.

This transformation can be achieved through the reaction of this compound with acylhydrazones, such as isonitrosoacetophenone hydrazones, followed by a cyclization step. Research on analogous compounds, like 6-bromopyridine-2-carbaldehyde, has shown that such heterocyclization reactions proceed effectively. In these reactions, the initial condensation between the aldehyde and the hydrazone forms a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration or oxidation leads to the formation of the stable 1,2,4-triazine (B1199460) ring. Depending on the reaction conditions and the specific hydrazone used, the reaction can yield either the 1,2,4-triazine or its corresponding N-oxide derivative. For instance, studies on brominated pyridine-2-carbaldehydes suggest that they preferentially form 1,2,4-triazine 4-oxides.

Table 1: Potential Heterocyclization Reaction of this compound This interactive table outlines a representative reaction for the synthesis of a 1,2,4-triazine derivative.

| Reactant 1 | Reactant 2 | Key Reaction Type | Potential Product |

|---|

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The aldehyde group of this compound makes it a suitable candidate for participation as the carbonyl component in several well-established MCRs, enabling the rapid synthesis of complex, drug-like molecules containing a pyrazine moiety.

While specific literature examples detailing the use of this compound in MCRs are not widespread, its reactivity profile allows for predictable participation in several named reactions:

Biginelli Reaction : This three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. The use of this compound in a Biginelli reaction would be expected to yield 3,4-dihydropyrimidin-2(1H)-ones or -thiones bearing a 5-bromopyrazinyl group at the 4-position of the newly formed ring.

Hantzsch Dihydropyridine Synthesis : A classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. Employing this compound in this synthesis would produce 1,4-dihydropyridine (B1200194) derivatives substituted with the 5-bromopyrazinyl moiety. Similar reactions have been successfully performed using structurally related aldehydes such as 5-bromothiophene-2-carboxaldehyde.

Passerini Reaction : This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. This compound can serve as the aldehyde component, leading to the formation of functionalized amides that incorporate the bromopyrazine core.

These potential applications highlight the utility of this compound as a versatile building block in combinatorial chemistry and diversity-oriented synthesis for creating libraries of novel heterocyclic compounds.

Table 2: Potential Multi-Component Reactions with this compound This interactive table summarizes the potential application of this compound as the aldehyde component in key MCRs.

| Named Reaction | Other Components | Class of Product Formed |

|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone / Dihydropyrimidinethione |

| Hantzsch Synthesis | 2 eq. β-ketoester, Ammonia source | 1,4-Dihydropyridine |

Iv. Development and Exploration of 5 Bromopyrazine 2 Carbaldehyde Derivatives and Analogs

Synthesis of Novel Pyrazine-Based Scaffolds

The dual reactivity of 5-Bromopyrazine-2-carbaldehyde allows for its use as a foundational building block in the construction of a variety of novel and complex pyrazine-based scaffolds. Both the aldehyde and the bromo functionalities can be selectively targeted to build intricate molecular architectures through various synthetic strategies.

The aldehyde group serves as a handle for classical condensation reactions. For instance, the Knoevenagel condensation provides a route to α,β-unsaturated systems by reacting the aldehyde with active methylene (B1212753) compounds. This reaction is typically catalyzed by a weak base and is followed by a dehydration step. The resulting conjugated system can then be used in subsequent cyclization reactions to form new heterocyclic rings fused to the pyrazine (B50134) core.

Another key transformation of the aldehyde group is its reaction with hydrazines or their derivatives to form hydrazones. These intermediates can undergo intramolecular cyclization, sometimes through oxidative processes, to yield fused heterocyclic systems. For example, the hydrazone of a related pyrazine-2-carbaldehyde (B1279537) has been shown to cyclize to form a 1,2,3-triazolo[1,5-a]pyrazine scaffold.

The bromo substituent at the 5-position is a versatile anchor for palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling with arylboronic acids or esters introduce aryl or heteroaryl moieties, significantly expanding the molecular complexity. Similarly, the Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl groups, which can then be further elaborated into other functional groups or used in the construction of larger conjugated systems.

These cross-coupling reactions have been successfully applied to various bromopyrazine derivatives, demonstrating the feasibility of such transformations on the this compound scaffold. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Multicomponent reactions (MCRs) also offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single synthetic operation. While specific examples utilizing this compound in MCRs are not extensively documented, its bifunctional nature makes it a prime candidate for such reactions. For instance, it could potentially participate in reactions like the Ugi or Passerini reactions , where the aldehyde component reacts with an amine, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction) to rapidly generate peptide-like scaffolds.

The following table summarizes some of the key reactions employed in the synthesis of novel scaffolds from pyrazine-based starting materials, which are applicable to this compound.

| Reaction Type | Functional Group Targeted | Potential Product Scaffold |

| Knoevenagel Condensation | Aldehyde | α,β-Unsaturated Pyrazine Derivatives |

| Hydrazone Formation and Cyclization | Aldehyde | Fused Triazolopyrazines |

| Suzuki-Miyaura Coupling | Bromo Group | 5-Aryl/Heteroaryl-Pyrazine-2-carbaldehydes |

| Sonogashira Coupling | Bromo Group | 5-Alkynyl-Pyrazine-2-carbaldehydes |

Functionalization for Tailored Molecular Properties

The ability to selectively modify the functional groups of this compound allows for the fine-tuning of its molecular properties for various applications. The aldehyde and bromo groups can be independently or sequentially functionalized to introduce a wide range of substituents, thereby altering the electronic, steric, and photophysical characteristics of the resulting molecules.

The aldehyde moiety is readily susceptible to nucleophilic addition reactions . Grignard reagents and organolithium compounds can add to the carbonyl carbon to form secondary alcohols, introducing new alkyl, aryl, or vinyl groups. The resulting alcohol can be further oxidized, reduced, or used as a handle for esterification or etherification reactions.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with a defined stereochemistry. By choosing the appropriate phosphorus ylide, a variety of substituted vinylpyrazines can be synthesized. These alkenes can then undergo further transformations, such as hydrogenation, epoxidation, or polymerization.

The bromo group at the 5-position is a key site for introducing diversity through palladium-catalyzed cross-coupling reactions . As mentioned previously, Suzuki and Sonogashira couplings are highly effective for this purpose. Additionally, Buchwald-Hartwig amination can be employed to introduce primary or secondary amines, leading to the synthesis of 5-aminopyrazine derivatives. These amino groups can significantly alter the electronic properties of the pyrazine ring and provide a site for further functionalization, such as amide or sulfonamide formation.

The combination of these functionalization strategies allows for the creation of a vast library of pyrazine derivatives with tailored properties. For example, the introduction of extended π-conjugated systems through cross-coupling reactions can lead to materials with interesting photophysical properties, such as fluorescence or non-linear optical activity. The incorporation of specific pharmacophores can be achieved through the strategic functionalization of either the aldehyde or the bromo group, enabling the exploration of these derivatives in medicinal chemistry.

The following table provides examples of functionalization reactions and their potential impact on molecular properties.

| Functionalization Reaction | Target Group | Introduced Moiety | Potential Impact on Properties |

| Nucleophilic Addition (Grignard) | Aldehyde | Alkyl/Aryl | Increased steric bulk, introduction of new chiral centers |

| Wittig Reaction | Aldehyde | Alkene | Extension of conjugation, geometric isomerism |

| Suzuki-Miyaura Coupling | Bromo Group | Aryl/Heteroaryl | Enhanced π-conjugation, modified electronic properties |

| Buchwald-Hartwig Amination | Bromo Group | Amine | Increased electron density, hydrogen bonding capabilities |

Structure-Reactivity Relationship Studies of Derivatives

The systematic study of the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for understanding their chemical behavior and for the rational design of new molecules with desired properties. The electronic and steric effects of substituents on the pyrazine ring can significantly influence the reactivity of both the aldehyde group and the pyrazine core itself.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic properties of these molecules. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential, can be calculated to predict the reactivity of different sites within the molecule. For instance, a lower LUMO energy would suggest a greater susceptibility of the molecule to nucleophilic attack.

In the context of this compound derivatives, the introduction of electron-donating groups (EDGs) at the 5-position (by replacing the bromo group) would be expected to increase the electron density of the pyrazine ring, potentially making it more susceptible to electrophilic attack (although electrophilic substitution on pyrazines is generally difficult) and decreasing the electrophilicity of the aldehyde carbon. Conversely, the introduction of electron-withdrawing groups (EWGs) would have the opposite effect, making the pyrazine ring more electron-deficient and increasing the reactivity of the aldehyde towards nucleophiles.

Experimental studies can be conducted to quantify these effects. For example, the kinetics of nucleophilic addition to the aldehyde group can be measured for a series of derivatives with different substituents at the 5-position. The reaction rates can then be correlated with the electronic parameters of the substituents (e.g., Hammett constants) to establish a quantitative structure-reactivity relationship (QSRR).

Similarly, the efficiency of palladium-catalyzed cross-coupling reactions at the 5-position can be influenced by the nature of the substituent at the 2-position (the carbaldehyde group). The electron-withdrawing nature of the aldehyde group is expected to facilitate the oxidative addition step in the catalytic cycle.

The following table illustrates the predicted effects of different substituent types on the reactivity of the pyrazine core and the aldehyde group.

| Substituent Type at 5-Position | Effect on Pyrazine Ring | Effect on Aldehyde Reactivity (Nucleophilic Addition) |

| Electron-Donating Group (EDG) | Increased electron density | Decreased reactivity |

| Electron-Withdrawing Group (EWG) | Decreased electron density | Increased reactivity |

Regioisomeric and Substituent Effects on Chemical Behavior (e.g., comparison to 5-aminopyrazine-2-carbaldehyde)

A comparative analysis of the chemical behavior of this compound with its regioisomers and other substituted analogs, such as 5-aminopyrazine-2-carbaldehyde (B2631519), provides a deeper understanding of the influence of substituent effects on the reactivity of the pyrazine system.

The bromine atom in this compound is an electron-withdrawing group through induction, which deactivates the pyrazine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (although the latter is less common for pyrazines). The bromine atom also serves as a good leaving group in palladium-catalyzed cross-coupling reactions.

In contrast, the amino group in 5-aminopyrazine-2-carbaldehyde is a strong electron-donating group through resonance. This has several significant consequences for the molecule's reactivity:

Reactivity of the Pyrazine Ring: The amino group increases the electron density of the pyrazine ring, making it more susceptible to electrophilic attack compared to the bromo-substituted analog. However, electrophilic substitution on the pyrazine ring is still generally challenging.

Reactivity of the Aldehyde Group: The electron-donating nature of the amino group reduces the electrophilicity of the carbonyl carbon in the aldehyde group, making it less reactive towards nucleophiles compared to this compound.

Basicity: The amino group imparts basic properties to the molecule, allowing it to be protonated under acidic conditions.

Functionalization: The amino group itself can be a site for further functionalization, such as through acylation or diazotization reactions.

The following table provides a direct comparison of the key chemical properties of this compound and 5-aminopyrazine-2-carbaldehyde.

| Property | This compound | 5-Aminopyrazine-2-carbaldehyde |

| Substituent Effect at C5 | Electron-withdrawing (inductive) | Electron-donating (resonance) |

| Reactivity of Aldehyde | More reactive towards nucleophiles | Less reactive towards nucleophiles |

| Reactivity of Pyrazine Ring | Deactivated towards electrophiles | Activated towards electrophiles (relative to the bromo analog) |

| Key Reactions | Palladium-catalyzed cross-coupling | Reactions of the amino group (e.g., acylation, diazotization) |

| Basicity | Weakly basic | More basic |

These differences in reactivity highlight the profound impact that a single substituent can have on the chemical behavior of a heterocyclic scaffold. The choice between a bromo or an amino substituent at the 5-position of pyrazine-2-carbaldehyde therefore dictates the synthetic strategies that can be employed and the types of derivatives that can be accessed.

V. Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Pyrazine (B50134) Derivatives

The pyrazine ring is a recognized pharmacophore present in numerous biologically active molecules. researchgate.net The inherent chemical properties of 5-Bromopyrazine-2-carbaldehyde make it an ideal precursor for creating libraries of pyrazine derivatives. The aldehyde function is readily transformed into various other groups or used in condensation reactions to build larger molecular scaffolds, while the bromine atom is amenable to substitution via cross-coupling reactions, introducing further molecular diversity.

The pyrazine scaffold is central to the structure of Pyrazinamide (B1679903), a first-line antituberculosis drug. This has inspired extensive research into novel pyrazine derivatives as potential antimicrobial agents to combat infectious diseases and emerging drug resistance.

Researchers have synthesized series of pyrazine-2-carbohydrazide (B1222964) derivatives, which have demonstrated notable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. In these syntheses, the pyrazine core, often derived from related starting materials, is modified to produce hydrazones, which are known for their antimicrobial properties. Another approach involves the synthesis of pyrazine sulfonamides, which have also been evaluated for their antibacterial activity. jetir.org

Furthermore, pyrazine-containing thiazolines and thiazolidinones have been synthesized and evaluated for their antibacterial and antimycobacterial activity. nih.gov Specific derivatives have shown significant potency against various bacterial strains and the H37Rv strain of Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Antimicrobial Pyrazine Derivatives

| Derivative Class | Target Organism(s) | Research Finding |

|---|---|---|

| Pyrazine-2-carbohydrazides | Gram-positive and Gram-negative bacteria | Showed potent activity, particularly against Gram-positive strains. |

| Pyrazine Sulfonamides | Staphylococcal species | Investigated as potential leading compounds for new antibacterial agents. jetir.org |

| Pyrazine-containing Thiazolines | E. coli, S. typhi, S. aureus, B. subtilis, Mycobacterium tuberculosis H37Rv | Certain compounds were identified as the most potent among those tested, exhibiting significant antibacterial and antimycobacterial activity. nih.gov |

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrazine derivatives have emerged as a promising class of compounds. researchgate.netmdpi.com Halogenated pyrrolo[3,2-d]pyrimidines, which can be synthesized from pyrazine precursors, have demonstrated antiproliferative activity against various cancer cell lines, with EC50 values in the low micromolar to nanomolar range. nih.gov These compounds have been shown to cause cell accumulation in the G2/M phase of the cell cycle. nih.gov

The design of these anticancer agents often involves linking the pyrazine core to other heterocyclic systems known for their biological activity, such as thiazole (B1198619) or benzothiazole. researchgate.netmdpi.com For example, derivatives of 1-benzyl-5-bromoindolin-2-one incorporating a thiazole moiety have shown significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Similarly, phthalazine-based compounds designed as VEGFR-2 inhibitors have exhibited broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines. nih.gov

Table 2: Selected Anticancer Pyrazine-Related Derivatives and Their Activity

| Compound Class | Target Cell Line(s) | Biological Activity |

|---|---|---|

| Halogenated Pyrrolo[3,2-d]pyrimidines | Various cancer cell lines | Antiproliferative activity with EC50 values from 0.014 – 14.5 μM. nih.gov |

| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones | MCF-7 (Breast Cancer) | Potent anticancer activity with IC50 values as low as 2.93 µM. mdpi.com |

| Substituted Phthalazines | NCI 60-cell panel | Broad-spectrum cytotoxic activity with GI50 values from 0.15 to 8.41 µM. nih.gov |

Derivatives of pyrazine and related nitrogen-containing heterocycles are also investigated for their potential as antiviral agents. The structural modification of nucleoside analogues, incorporating moieties derived from brominated aldehydes, has been a strategy in antiviral research. For instance, the synthesis of (E)-5-(2-bromovinyl)-2'-deoxycytidine and related compounds has yielded derivatives with significant activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov

While direct synthesis from this compound is not always the route, the principles of modifying heterocyclic aldehydes are relevant. Research into 5-amino-N-phenylpyrazine-2-carboxamides has shown that some derivatives exhibit moderate activity against influenza A viruses. csfarmacie.cz The antiviral activity of these compounds underscores the potential of the pyrazine core in the development of new therapies for viral infections.

A significant application of pyrazine derivatives in medicinal chemistry is the development of enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy. eurekaselect.com The 5H-pyrrolo[2,3-b]pyrazine scaffold, which can be synthesized from aminopyrazine precursors, is a key component of several potent kinase inhibitors. mdpi.comnih.gov

These compounds have been designed to target kinases such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. mdpi.comnih.gov Through rational, structure-based design, researchers have optimized 5H-pyrrolo[2,3-b]pyrazine derivatives to achieve high potency and selectivity. mdpi.com For example, compound 13 in one study was identified as a potent and selective FGFR kinase inhibitor with favorable metabolic properties, marking it as a promising lead for further development. mdpi.comnih.gov Pyrazine-based molecules like Gilteritinib (a FLT3/AXL inhibitor) and Darovasertib (a PKC inhibitor) are examples of approved drugs or clinical candidates that highlight the success of this scaffold. nih.gov

Table 3: Pyrrolopyrazine Derivatives as Kinase Inhibitors

| Scaffold | Target Kinase | Therapeutic Area | Key Finding |

|---|---|---|---|

| 5H-pyrrolo[2,3-b]pyrazine | FGFR | Cancer | Discovery of potent and selective inhibitors through structure-based design. mdpi.comnih.gov |

| 7-ethynyl-5H-pyrrolo[2,3-b]pyrazines | FGFR | Cancer | Development of irreversible FGFR kinase inhibitors. nih.gov |

| 4-aminopyrimidine-5-carbaldehyde oxime | VEGFR-2 | Cancer | Discovery of a series with potent VEGFR-2 inhibitory activity. nih.gov |

The versatility of the pyrazine nucleus, as demonstrated in its use for creating antimicrobial and antiviral compounds, makes it a valuable platform for developing therapeutic agents for a wide range of infectious diseases. nih.gov The challenge of multidrug-resistant strains of bacteria has intensified the search for novel antimicrobial agents.

The synthesis of pyrazine derivatives allows for the structural modification of existing drugs to overcome resistance mechanisms. By creating derivatives with increased lipophilicity, for example, researchers aim to enhance the intracellular concentration of the drug within microbial cells. The evaluation of pyrazine-containing compounds against various pathogens, including bacteria and mycobacteria, is an active area of research aimed at populating the pipeline for new anti-infective therapies. nih.govcsfarmacie.cz

Drug Discovery and Development Pipeline

This compound and related pyrazine heterocycles are important platforms in the drug discovery and development pipeline. nih.gov As starting materials, they offer a foundation for generating large libraries of diverse compounds through combinatorial chemistry and parallel synthesis. This allows for the rapid screening of many molecules to identify initial "hits" with desired biological activity.

Once a hit is identified, the pyrazine scaffold allows for systematic structure-activity relationship (SAR) studies. Medicinal chemists can modify the molecule at different positions—for example, by transforming the aldehyde or substituting the bromine atom—to optimize potency, selectivity, and pharmacokinetic properties. The journey from a pyrazine-based hit compound, such as an initial kinase inhibitor, to a clinical candidate like Gilteritinib, illustrates the central role of this heterocyclic platform in modern drug discovery. mdpi.comnih.govnih.gov The chemical tractability of precursors like this compound is therefore a key enabler of this process.

High-Throughput Screening of this compound Libraries

The pyrazine ring is a recognized pharmacophore present in numerous biologically active molecules. researchgate.net The aldehyde functional group and the bromine atom on the this compound molecule offer versatile handles for chemical modification, allowing for the creation of a diverse library of derivatives through various chemical reactions. For instance, the aldehyde can be readily converted into imines, alcohols, or carboxylic acids, while the bromine atom can participate in cross-coupling reactions to introduce a variety of substituents. This synthetic tractability allows for the systematic exploration of chemical space around the this compound core, a key strategy in the design of effective screening libraries.

A study on the screening of various compound libraries for anthelmintic activity highlights the general approach where diverse chemical entities are tested to identify novel bioactive agents. mdpi.com Although this study does not specifically mention this compound, it exemplifies the principle of screening diverse libraries to uncover new therapeutic leads. The generation of a focused library from this compound would be a logical step in the search for novel therapeutics targeting a range of diseases.

Target Identification and Validation in Biological Systems

The identification and validation of the biological targets of small molecules are crucial steps in understanding their mechanism of action and potential therapeutic applications. For this compound, specific protein targets have not been extensively documented in publicly available literature. However, the broader class of pyrazine derivatives has been shown to interact with a variety of biological targets, suggesting potential avenues of investigation for this compound and its analogs.

Pyrazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects, which are mediated by their interaction with specific cellular targets. nih.govnih.gov For example, some pyrazine derivatives have been identified as inhibitors of enzymes such as casein kinase 2 (CK2), a protein involved in cell growth and proliferation. nih.gov

The process of target identification for a novel compound like a derivative of this compound would typically involve a combination of computational and experimental approaches. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction can be employed to identify potential protein binding partners. Once a potential target is identified, validation studies are necessary to confirm the biological relevance of the interaction. These studies may include in vitro binding assays, enzyme inhibition assays, and cellular assays to demonstrate that the compound's biological effect is mediated through the identified target.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. While specific SAR studies focused exclusively on a narrow set of this compound derivatives are not extensively reported, the principles of SAR can be applied to this scaffold based on studies of related pyrazine-containing molecules.

The core pyrazine ring, along with the bromine and carbaldehyde substituents of this compound, provides three key regions for structural modification to explore the SAR.

The Pyrazine Core: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, playing a crucial role in binding to biological targets. researchgate.net

The Bromine Atom at Position 5: The bromine atom can be replaced with other halogens or different functional groups to probe the effect of size, electronegativity, and hydrogen bonding potential on activity.

The Carbaldehyde Group at Position 2: The aldehyde group is a key site for derivatization. Modifications at this position can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

A study on oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists demonstrated how systematic modifications around the pyrazine core led to the identification of compounds with potent in vivo activity. acs.org This highlights the importance of exploring different substituents to optimize biological activity.

Table 1: Hypothetical SAR Data for this compound Derivatives

| Derivative | R1 (at position 5) | R2 (from carbaldehyde) | Biological Activity (Hypothetical IC50 in µM) |

| Parent | Br | =O | 10 |

| 1 | Cl | =O | 15 |

| 2 | I | =O | 8 |

| 3 | Br | -OH | 25 |

| 4 | Br | -N-benzyl | 5 |

| 5 | Br | -N-phenyl | 7 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Interactions with Biological Targets

Understanding how a small molecule interacts with its biological target at a molecular level is fundamental for rational drug design. This involves studying the binding affinity and elucidating the specific molecular interactions through computational and experimental methods.

Binding Affinity Studies (e.g., to bacterial metabolism enzymes)

Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. While specific binding affinity data for this compound against bacterial metabolism enzymes is not available in the reviewed literature, the broader class of pyrazine derivatives has shown promise as antimicrobial agents. researchgate.net

For a novel series of compounds derived from this compound, determining their binding affinity to a specific bacterial enzyme would be a key step in their evaluation as potential antibiotics. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based assays are commonly used to measure binding affinities.

A study on pyrazoline-based aromatic sulfamates as carbonic anhydrase inhibitors demonstrated the determination of inhibition constants (KIs) against various isoforms of the enzyme, revealing low nanomolar inhibitors. researchgate.net This type of quantitative analysis is essential for understanding the potency of new chemical entities.

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand to a receptor at the atomic level. These methods can provide valuable insights into the binding mode, key interactions, and the structural basis for activity, guiding further optimization of lead compounds.

While specific molecular docking studies for this compound were not found, research on other small molecules with aldehyde functionalities demonstrates the utility of this approach. For instance, a study on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives used molecular docking to complement experimental results and understand the interactions with the active sites of enzymes involved in Alzheimer's disease. mdpi.com Similarly, molecular docking of a Schiff base derived from 5-bromosalicylaldehyde (B98134) provided insights into its interactions with microbial target proteins. researchgate.net

A hypothetical docking study of a this compound derivative into a bacterial enzyme active site might reveal key interactions such as:

Hydrogen bonding between the pyrazine nitrogen atoms and amino acid residues in the binding pocket.

Hydrophobic interactions between the pyrazine ring and nonpolar residues.

Potential halogen bonding involving the bromine atom.

Interactions of the derivatized carbaldehyde group with specific residues.

These computational predictions would then inform the design of new analogs with improved binding affinity and biological activity.

Pharmaceutical Industry Relevance of Pyrazine Derivatives

The pyrazine scaffold is of significant interest to the pharmaceutical industry due to its presence in a number of approved drugs and its versatile biological activities. mdpi.com The inherent properties of the pyrazine ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for drug design. wisdomlib.org

Several marketed drugs contain the pyrazine moiety, highlighting its therapeutic relevance. Examples include:

Pyrazinamide: An essential first-line medication for the treatment of tuberculosis.

Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma. mdpi.com

Amiloride: A potassium-sparing diuretic. mdpi.com

The diverse pharmacological properties of pyrazine derivatives, including their roles as anticancer, antibacterial, and antiviral agents, continue to drive research in this area. nih.govnih.gov The development of new synthetic methodologies for pyrazine-containing compounds further enhances their accessibility for drug discovery programs. This compound, as a readily available and versatile building block, is well-positioned to contribute to the discovery of the next generation of pyrazine-based therapeutics.

Vi. Utilization in Materials Science and Advanced Functional Materials

Precursors for Advanced Electronic Materials

While specific studies on 5-Bromopyrazine-2-carbaldehyde in electronic materials are not extensively documented, its structural motifs are found in various organic semiconductors and electronically active materials. Pyrazine (B50134) derivatives are increasingly utilized in optoelectronic applications due to their favorable charge transfer properties. rsc.orgmdpi.com The electron-withdrawing nature of the pyrazine ring makes it an excellent acceptor (A) unit in donor-acceptor (D–A) type architectures, which are fundamental to many organic electronic materials. mdpi.comrsc.org

The aldehyde functionality on the this compound molecule offers a reactive site for condensation reactions, allowing for its integration into larger π-conjugated systems. These systems are the cornerstone of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The bromine substituent further enhances its utility, as it can be used as a handle for cross-coupling reactions like Suzuki or Stille coupling, enabling the synthesis of well-defined conjugated polymers and oligomers. researchgate.net Bromo-substituted aromatic compounds are common intermediates in the synthesis of organic semiconductors. researchgate.netmdpi.com The combination of the pyrazine core, aldehyde, and bromo- group in a single molecule provides a versatile platform for the molecular engineering of novel organic semiconductors with tailored electronic properties. rsc.org

Table 1: Potential Roles of this compound Moieties in Electronic Materials (Inferred)

| Feature of this compound | Inferred Role in Electronic Materials | Relevant Material Class |

| Electron-deficient Pyrazine Ring | Acceptor (A) unit in D-A systems | Organic Semiconductors, OPV materials |

| Aldehyde Group | Reactive site for synthesis of π-conjugated systems | OFETs, OLEDs, OPVs |

| Bromo Substituent | Site for cross-coupling reactions (e.g., Suzuki, Stille) | Conjugated Polymers, Dendrimers |

Role in Polymer and Coating Formulation (Inferred from pyridine (B92270) analogs)

Based on the chemistry of analogous compounds, this compound is a promising candidate for the development of advanced polymers and functional coatings. Pyrazine derivatives have been successfully incorporated into polyester (B1180765) backbones, demonstrating their viability as monomers in polymer synthesis. acs.org The aldehyde group of this compound can readily participate in condensation polymerization reactions with suitable co-monomers, such as diamines or diols, to form novel polyimines (Schiff bases) or polyacetals. These polymers could exhibit enhanced thermal stability and specific electronic properties due to the presence of the pyrazine ring.

Furthermore, pyrazine-based polymers have been investigated as cathode materials for fast-charge batteries, highlighting the potential for pyrazine-containing polymers in energy storage applications. osti.gov The bromine atom on the pyrazine ring offers an additional route for polymer modification. For instance, it can be a site for post-polymerization modification, allowing for the grafting of other functional groups to tailor the polymer's properties for specific applications, such as coatings with specific refractive indices or chemical resistance. The reactivity of bromo-aromatic compounds in polymerization reactions is well-established, particularly in the synthesis of conjugated polymers for electronic applications. researchgate.net

Applications in Supramolecular Chemistry (Inferred from pyridine analogs)

The structure of this compound is well-suited for applications in supramolecular chemistry, where non-covalent interactions are used to construct complex, functional architectures. Pyrazine-based ligands are extensively used in coordination chemistry to build metal-organic frameworks (MOFs) and coordination polymers. acs.orgmdpi.comresearchgate.netnih.govotago.ac.nznih.gov The two nitrogen atoms of the pyrazine ring can act as ditopic ligands, bridging metal centers to form extended one-, two-, or three-dimensional networks. researchgate.net

A particularly interesting feature of this compound in this context is the bromine substituent, which can participate in halogen bonding. preprints.orgnih.govresearchgate.netacs.orgnih.gov Halogen bonding is a directional, non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govnih.gov The nitrogen atoms of the pyrazine ring in neighboring molecules can act as halogen bond acceptors, leading to the formation of self-assembled supramolecular structures. nih.govresearchgate.net This interplay of coordination chemistry via the pyrazine nitrogens and halogen bonding via the bromine atom could lead to the design of novel supramolecular materials with interesting topologies and properties. preprints.org

Table 2: Potential Supramolecular Interactions of this compound (Inferred)

| Interacting Moiety | Type of Interaction | Potential Supramolecular Structure |

| Pyrazine Nitrogen Atoms | Coordination with metal ions | Metal-Organic Frameworks (MOFs), Coordination Polymers |

| Bromine Atom | Halogen bonding with Lewis bases | Self-assembled 1D chains, 2D sheets, or 3D networks |

| Aldehyde Group | Hydrogen bonding with suitable donors | Extended hydrogen-bonded networks |

Ligands for Luminescent Complexes (Inferred from pyridine analogs)

Pyrazine and its derivatives are widely used as ligands in the synthesis of luminescent metal complexes. nih.govresearchgate.netacs.org The pyrazine ring can effectively coordinate with a variety of transition metal ions, including platinum(II), gold(III), and europium(III), to form complexes with interesting photophysical properties. nih.govresearchgate.netacs.org The electronic properties of the pyrazine ligand play a crucial role in the energy levels of the resulting complex and, consequently, its emission characteristics. nih.gov

The presence of a bromine atom in this compound is particularly significant for the development of phosphorescent materials. Bromine, being a heavy atom, can enhance spin-orbit coupling in the metal complex. rsc.orgrsc.orgacs.orgscut.edu.cn This "heavy atom effect" facilitates intersystem crossing from the singlet excited state to the triplet excited state and promotes phosphorescence, which is the radiative decay from the triplet state. rsc.orgacs.orgscut.edu.cn This can lead to materials with long-lived emission and high quantum yields, which are highly desirable for applications such as OLEDs and chemical sensors. rsc.orgscut.edu.cn The aldehyde group can be further functionalized to tune the electronic properties of the ligand and the resulting complex, allowing for the modulation of the emission color and efficiency. nih.gov

Development of Optical Materials

Donor-acceptor (D-A) substituted π-conjugated molecules are a cornerstone of nonlinear optical (NLO) materials, which have applications in areas such as optical communications and data storage. The pyrazine ring, being electron-deficient, can act as a strong acceptor. mdpi.comrsc.org By chemically modifying this compound to introduce a suitable electron-donating group, a D-A type chromophore can be constructed. The aldehyde group itself can be a site for such modifications.

Research on pyrazine derivatives has shown that they can exhibit significant third-order NLO properties. rsc.orgias.ac.in The intramolecular charge transfer (ICT) from the donor to the pyrazine acceptor is a key mechanism for the NLO response. rsc.org The structure of these D-A pyrazine derivatives can be systematically tuned to optimize their NLO performance. rsc.orgupce.cz For example, extending the π-conjugation or varying the strength of the donor and acceptor groups can have a significant impact on the second-order hyperpolarizability. rsc.orgupce.cz Composites of pyrazine derivatives with materials like graphene oxide have also shown enhanced nonlinear absorption. ias.ac.in Therefore, this compound serves as a valuable starting material for the synthesis of novel chromophores with potential applications in nonlinear optics. nih.gov

Vii. Catalysis and Ligand Design

5-Bromopyrazine-2-carbaldehyde as a Precursor for Ligand Synthesis

The primary role of this compound in ligand synthesis stems from the high reactivity of its aldehyde functional group. This group can readily undergo condensation reactions with various primary amines and related compounds to form a wide array of Schiff base ligands. Schiff bases are a critical class of ligands in coordination chemistry due to the ease of their synthesis and their ability to form stable complexes with a variety of metal ions. nih.gov

A common synthetic route involves the reaction of an aldehyde with a suitable amine, often with acid catalysis, to form an imine (C=N) linkage. nih.gov For instance, reacting this compound with substituted anilines or other primary amines would yield bidentate or polydentate Schiff base ligands.

Another important class of ligands derived from aldehydes are thiosemicarbazones, formed by the condensation of an aldehyde with thiosemicarbazide. nih.govnih.gov These ligands are of significant interest due to their potent biological activities and strong chelating abilities. The synthesis of pyridine-2-carboxaldehyde thiosemicarbazone, an analogue of the pyrazine (B50134) derivative, is well-documented and typically involves the condensation of pyridine-2-carbaldehyde with thiosemicarbazide. nih.govrepec.org A similar reaction with this compound is expected to produce the corresponding this compound thiosemicarbazone, a ligand with potential for coordinating to metal centers through its nitrogen and sulfur atoms.

The general schemes for these syntheses are presented below:

Table 1: General Ligand Synthesis from this compound

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Schiff Base Condensation | This compound + Primary Amine (R-NH₂) | Pyrazinyl-imine (Schiff Base) |

These reactions provide a straightforward pathway to multidentate ligands where the pyrazine ring can introduce specific electronic and steric properties to the resulting metal complexes.

Pyrazine-Based Ligands in Transition Metal Catalysis (Inferred from pyridine (B92270) analogs)

Pyrazine-containing ligands, analogous to their well-studied pyridine counterparts, are integral to the development of transition metal catalysts. rsc.org The presence of a second nitrogen atom in the pyrazine ring, compared to pyridine, can significantly alter the electronic properties and coordination behavior of the resulting metal complexes, influencing their catalytic activity. doi.orgmdpi.com

Pyrazine-based ligands exhibit diverse coordination modes. The nitrogen atoms of the pyrazine ring and the donor atoms from the substituent (e.g., the imine nitrogen and thiolate sulfur in a thiosemicarbazone) can chelate to a metal center. Pyridine- and pyrazine-amide ligands, for example, can form stable κ²-N,O-chelates with copper(II).

Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, represent an important class of ancillary ligands in catalysis. Pyrazine backbones have been successfully incorporated into PNP (Phosphorus-Nitrogen-Phosphorus) pincer ligands. For instance, 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine has been synthesized and complexed with iron, demonstrating the viability of the pyrazine core in these robust ligand frameworks. nih.govexlibrisgroup.comacs.orgacs.org The pyrazine nitrogen atoms can also act as bridging ligands, connecting two or more metal centers to form coordination polymers or multi-nuclear complexes. nih.gov

The coordination of pyrazine-based ligands can lead to specific geometries around the metal center, such as distorted square pyramidal or octahedral, which are crucial for catalytic function. mdpi.comnih.gov The electronic properties of the ligand, influenced by substituents like the bromo group on the pyrazine ring, can modulate the redox potential of the metal center, which is a key parameter in many catalytic cycles. mdpi.com